N2-(2-Methoxyphenyl)pyrimidine-2,5-diamine
Description
Properties
IUPAC Name |
2-N-(2-methoxyphenyl)pyrimidine-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-16-10-5-3-2-4-9(10)15-11-13-6-8(12)7-14-11/h2-7H,12H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQUTFALLPFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Methoxyphenyl)pyrimidine-2,5-diamine typically involves the reaction of 2-methoxyaniline with pyrimidine-2,5-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N2-(2-Methoxyphenyl)pyrimidine-2,5-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Cancer Therapeutics
N2-(2-Methoxyphenyl)pyrimidine-2,5-diamine has been investigated for its potential as a cyclin-dependent kinase (CDK) inhibitor , specifically targeting CDK6. This kinase plays a critical role in cell cycle regulation, making it a significant target for cancer treatment.
Case Study: CDK6 Inhibition
- Synthesis and Evaluation : Researchers synthesized derivatives of this compound and evaluated their anti-proliferative activities against various cancer cell lines, including breast and gastric cancers.
- Results : The most potent derivatives exhibited superior antitumor activities compared to established treatments like palbociclib, highlighting the compound's potential as a novel therapeutic agent in oncology .
Anti-Inflammatory Applications
The compound has also shown promise in reducing inflammation through its effects on key inflammatory mediators.
Antimicrobial Properties
Research indicates that this compound exhibits antibacterial activity against various pathogens.
Antibacterial Activity
- Mechanism : The compound's antibacterial efficacy is attributed to its ability to intercalate into bacterial DNA, disrupting cellular processes essential for bacterial survival .
- Testing : In vitro studies have confirmed its effectiveness against Gram-negative bacteria such as Escherichia coli, with significant reductions in bacterial growth observed .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties.
Mechanism of Action
The mechanism of action of N2-(2-Methoxyphenyl)pyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: Ortho- vs. Para-Methoxy Substitution
- N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine (CAS 26806-77-9): Structure: Differs in the methoxy group position (para-substituted phenyl vs. ortho). Molecular Formula: C11H12N4O (MW 216.24) .
Trifluoromethyl Substitution
- N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine (CAS 1307190-72-2):
- pKa : 3.69 (predicted), indicating higher acidity than methoxy analogs.
- Boiling Point : 403.5°C (predicted), suggesting higher thermal stability.
Nitro and Pyrrolidinyl Substituents
- N-(2,5-Dimethoxyphenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine: Structure: Features a nitro group at position 5 and a pyrrolidinyl group at position 2. Impact: The nitro group introduces redox-active functionality, while the pyrrolidinyl group enhances solubility. The dimethoxy substituent may improve solubility compared to mono-methoxy analogs .
Dimethylamine Substitution
- N,N-Dimethyl-pyrimidine-2,5-diamine (CAS 56621-99-9): Structure: Both amine groups are dimethylated. Molecular Formula: C6H10N4 (MW 138.17) .
Physical Properties
Biological Activity
N2-(2-Methoxyphenyl)pyrimidine-2,5-diamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with a methoxyphenyl group at the nitrogen atom in the 2 position and amino groups at the 2 and 5 positions of the pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 233.25 g/mol. This structural configuration is crucial for its biological activity.
The primary mechanism of action for this compound involves its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK6. By inhibiting CDK6, this compound can disrupt cell cycle progression in cancer cells, leading to reduced proliferation and increased apoptosis.
Biological Activity
-
Anticancer Activity :
- Inhibition of CDK6 : Research indicates that derivatives of this compound exhibit potent inhibitory effects on CDK6, making them promising candidates for cancer therapy. For example, studies have shown that certain derivatives can significantly reduce tumor growth in breast cancer models when compared to standard treatments like palbociclib .
- Case Study : In vitro studies demonstrated that this compound derivatives inhibited the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values ranging from 0.01 to 0.12 μM depending on the specific derivative tested .
-
Anti-inflammatory Effects :
- Compounds similar to this compound have been reported to exhibit significant anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects were observed in various models where the expression levels of COX-2 and iNOS were significantly reduced following treatment with these compounds .
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the methoxy group or the substitution pattern on the pyrimidine ring can significantly alter biological activity. For instance:
- Electron-donating groups : The presence of electron-releasing substituents enhances anti-inflammatory activity.
- Halogen substitutions : Variants with halogenated phenyl groups have shown improved potency against certain cancer cell lines compared to their non-halogenated counterparts .
Comparative Analysis
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine | Similar pyrimidine core with a methoxy group | Potent CDK6 inhibitor |
| N2-(4-Methoxyphenyl)pyrimidine-2,5-diamine | Para-methoxy substitution | Different biological profile |
| N2-(3-Chlorophenyl)pyrimidine-2,5-diamine | Chlorinated phenyl group | Enhanced potency against specific cancers |
Q & A
Q. What structural features of N2-(2-Methoxyphenyl)pyrimidine-2,5-diamine influence its reactivity in synthetic chemistry?
The compound’s reactivity is governed by its pyrimidine core, the electron-donating methoxy group on the phenyl ring, and the primary amine groups at positions 2 and 4. The methoxyphenyl substituent enhances solubility in polar solvents and may participate in π-π stacking interactions with aromatic systems in target molecules. The amine groups act as nucleophiles, enabling cross-coupling reactions or serving as hydrogen bond donors in supramolecular assemblies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or aerosols, as the compound may cause respiratory irritation .
- Storage: Store in a cool, dry environment (<4°C) away from oxidizing agents and ignition sources due to potential decomposition risks .
Q. How can researchers validate the purity of this compound?
Analytical validation typically employs:
- Reverse-Phase HPLC: Utilize C18 columns with mobile phases like water/acetonitrile (0.1% formic acid) to assess retention times and peak homogeneity .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS and detect impurities using high-resolution mass analyzers (e.g., HRMS-TOF) .
- NMR Spectroscopy: Analyze H and C spectra to verify structural integrity and quantify residual solvents .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound for high-yield, scalable production?
Advanced synthesis approaches include:
- Suzuki-Miyaura Coupling: Introduce the 2-methoxyphenyl group to a pyrimidine precursor using palladium catalysts (e.g., Pd(PPh)) under inert atmospheres .
- Microwave-Assisted Amination: Accelerate amine substitution reactions at positions 2 and 5 via microwave irradiation, reducing reaction times by 50–70% compared to conventional heating .
- Continuous Flow Reactors: Enhance scalability and purity by minimizing side reactions and enabling real-time monitoring of intermediates .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antiviral vs. anticancer effects) may arise from assay conditions or structural analogs. Mitigation strategies include:
- Dose-Response Curves: Establish EC/IC values across multiple cell lines (e.g., HEK293, HeLa) to clarify potency variations .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may confound results .
- Comparative SAR Studies: Test derivatives (e.g., N2-(4-methoxyphenyl) analogs) to isolate structural determinants of activity .
Q. What methodologies are effective for identifying biological targets of this compound?
Target identification workflows involve:
- Kinase Profiling: Screen against kinase libraries (e.g., DiscoverX) to detect inhibition of enzymes like MPS1, which is implicated in cancer cell cycle regulation .
- Pull-Down Assays: Immobilize the compound on agarose beads to capture interacting proteins from cell lysates, followed by SDS-PAGE and MS-based identification .
- Molecular Dynamics Simulations: Model binding interactions with putative targets (e.g., dihydrofolate reductase) to prioritize experimental validation .
Q. How can researchers address challenges in scaling up this compound synthesis for preclinical studies?
Critical considerations for scale-up include:
- Purification: Implement flash chromatography or recrystallization (e.g., using ethanol/water mixtures) to remove Pd catalyst residues and byproducts .
- Process Safety: Conduct calorimetry (e.g., DSC) to assess exothermic risks during amination steps and design failsafe cooling systems .
- Regulatory Compliance: Document impurity profiles (ICH Q3A guidelines) and stability data (accelerated aging tests) for regulatory submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
